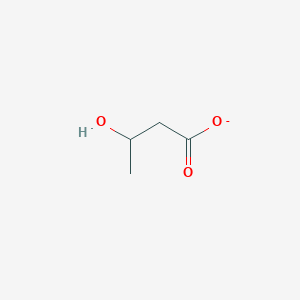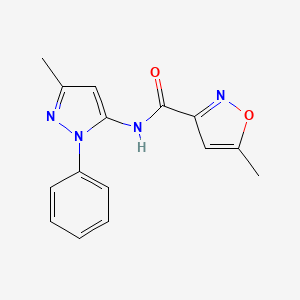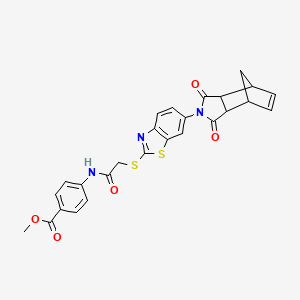
3-Hydroxybutyrate
説明
3-hydroxybutyrate is a hydroxy fatty acid anion that is the conjugate base of 3-hydroxybutyric acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It has a role as a human metabolite. It derives from a butyrate. It is a conjugate base of a 3-hydroxybutyric acid.
BUTYRIC ACID substituted in the beta or 3 position. It is one of the ketone bodies produced in the liver.
科学的研究の応用
Biodegradation and Medical Applications
Poly(3-hydroxybutyrate) (PHB), derived from microbial sources of 3-hydroxybutyrate, has been extensively studied for its biodegradability and potential in medical applications. PHB's fundamental structure and property relationships, along with its biodegradation kinetics, make it a promising candidate for use in biomedicine, specifically in drug delivery systems and biodegradable implants. Its commercial applications extend to environmentally friendly alternatives to conventional plastics, highlighting its dual role in advancing healthcare and environmental sustainability (Artsis et al., 2010) (Artsis et al., 2012).
Neuroprotective Effects
3-Hydroxybutyrate has shown neuroprotective effects in various neurodegenerative diseases. Research involving integrative proteome analysis has revealed its role in influencing chromatin bivalency, potentially altering neuronal development processes and providing protection against neurodegenerative conditions. This highlights its importance not only in understanding the molecular mechanisms of these diseases but also in developing therapeutic strategies (Zhu et al., 2023).
Metabolic and Regulatory Roles
The metabolic and regulatory roles of 3-hydroxybutyrate extend beyond its function as an energy source during carbohydrate deprivation. It serves as a regulatory molecule influencing gene expression, lipid metabolism, and overall metabolic rate in animals. Its ability to act as an epigenetic regulator, through the inhibition of histone deacetylases, underscores its therapeutic potential across various fields, including metabolic disorders, inflammation, and even cancer (Mierziak et al., 2021).
Therapeutic Properties and Disease Prevention
3-Hydroxybutyrate's therapeutic properties have been explored in contexts such as hypoglycemic coma prevention in rat pups, highlighting its role as an alternative energy substrate for the brain during hypoglycemia. This expands its potential clinical applications, emphasizing the need for further research to fully understand its mechanisms and optimize its use in medical treatments (Schutz et al., 2011) (Schutz et al., 2011).
特性
分子式 |
C4H7O3- |
|---|---|
分子量 |
103.1 g/mol |
IUPAC名 |
3-hydroxybutanoate |
InChI |
InChI=1S/C4H8O3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3,(H,6,7)/p-1 |
InChIキー |
WHBMMWSBFZVSSR-UHFFFAOYSA-M |
SMILES |
CC(CC(=O)[O-])O |
正規SMILES |
CC(CC(=O)[O-])O |
同義語 |
(+ -)-3-Hydroxybutyric Acid 3 Hydroxybutyrate 3 Hydroxybutyric Acid 3-Hydroxybutyrate 3-Hydroxybutyric Acid beta Hydroxybutyrate beta Hydroxybutyric Acid beta-Hydroxybutyrate beta-Hydroxybutyric Acid |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B1226642.png)

![N-[3-(cyclohexylthio)propyl]-2-[[5-methyl-2-(3-methylphenyl)-4-oxazolyl]methylsulfinyl]acetamide](/img/structure/B1226644.png)
![2-[[[5-(Dimethylsulfamoyl)-2-methylanilino]-sulfanylidenemethyl]hydrazo]-2-oxoacetamide](/img/structure/B1226646.png)





![[8-[2-(2-Methylbut-2-enoyloxy)propan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] 2-methylbut-2-enoate](/img/structure/B1226659.png)
![N-tert-butyl-2-[(2-chloro-1-oxoethyl)-(2-furanylmethyl)amino]-2-(4-chlorophenyl)acetamide](/img/structure/B1226662.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-1-propanesulfonamide](/img/structure/B1226664.png)
![N-[3-cyano-4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]cyclohexanecarboxamide](/img/structure/B1226668.png)
![2-(7-Methyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)acetic acid methyl ester](/img/structure/B1226669.png)